2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane (nortropane) core. This structure is substituted with a cyclopentyl group at the 2-position and a hydroxyl group at the 3-position, linked via an ethanone bridge. The nortropane scaffold is pharmacologically significant due to its conformational rigidity, which enhances receptor binding specificity.
Properties
IUPAC Name |
2-cyclopentyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-13-8-11-5-6-12(9-13)15(11)14(17)7-10-3-1-2-4-10/h10-13,16H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBOAHFYOKUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2C3CCC2CC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions. This process employs a rhodium (II) complex and chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired optically active product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Properties
The primary pharmacological activity associated with 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various psychiatric disorders, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder
Research indicates that compounds within this class can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .
Therapeutic Applications
The therapeutic applications of this compound are primarily centered around its use in treating mood disorders and anxiety-related conditions. The following table summarizes key studies and findings related to its therapeutic efficacy:
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be tailored to optimize yield and purity. The structure activity relationship studies indicate that modifications to the azabicyclo scaffold can enhance the pharmacological profile of the compound.
Key points regarding its synthesis include:
- The use of specific reagents that facilitate the formation of the bicyclic structure.
- The potential for creating analogs with improved selectivity for neurotransmitter transporters .
Case Studies
Several case studies have been documented regarding the clinical application of 8-azabicyclo[3.2.1]octane derivatives, including this compound:
- Clinical Trials for Depression : A series of clinical trials have evaluated the efficacy of monoamine reuptake inhibitors derived from this scaffold in treating major depressive disorder, showing significant improvements in patient outcomes without severe side effects typically associated with older antidepressants .
- ADHD Treatment Studies : Research has indicated that certain derivatives can effectively manage symptoms of ADHD, providing an alternative treatment pathway for patients who do not respond well to conventional therapies .
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
- Cyclopentyl vs. Aryl Groups : The cyclopentyl group provides moderate lipophilicity, contrasting with the aromatic o-tolyl group in , which may increase π-π stacking interactions but reduce metabolic stability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- The target compound’s LogP (2.1) balances lipophilicity and solubility, contrasting with the highly lipophilic o-tolyl derivative (LogP 3.5) and the more polar methyl ester (LogP 1.8) .
- Stability data for the target compound are inferred from analogs; the hydroxyl group may reduce hygroscopicity compared to 1-(8-azabicyclo[3.2.1]octan-8-yl)ethanone .
Biological Activity
2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, identified by its CAS number 1479406-67-1, belongs to a class of compounds known as 8-azabicyclo[3.2.1]octane derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO2, with a molecular weight of approximately 237.34 g/mol. The structure features a cyclopentyl group and a hydroxyl group on the azabicyclo framework, which is critical for its biological activity.
The compound primarily functions as a neurotransmitter reuptake inhibitor , impacting the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is particularly relevant in the treatment of mood disorders such as depression and anxiety, where monoamine neurotransmission plays a pivotal role.
Key Receptors Involved
The biological activity of this compound is closely linked to its interaction with various receptors:
- Serotonin Transporters (SERT)
- Norepinephrine Transporters (NET)
- Dopamine Transporters (DAT)
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit these transporters, thus enhancing neurotransmitter availability in the brain .
Biological Activity and Therapeutic Implications
The therapeutic implications of this compound are significant:
Antidepressant Effects
Studies suggest that compounds with similar structures have demonstrated efficacy in treating depression by increasing serotonin levels through reuptake inhibition .
Anxiety Disorders
The ability to modulate neurotransmitter systems also positions this compound as a potential treatment for anxiety disorders, where dysregulation of serotonin and norepinephrine is often implicated .
Pain Management
There is emerging evidence that these compounds may also play a role in pain management, particularly in conditions where neuropathic pain is prevalent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of 8-azabicyclo derivatives:
- Kappa Opioid Receptor Antagonism
- Neurotransmitter Modulation
Q & A
Q. Advanced
- HPLC-MS : Quantify purity (>95%) and detect hydrolytic degradation products (e.g., cyclopentanol from ester hydrolysis) .
- NMR stability studies : Monitor decomposition in PBS or simulated gastric fluid (e.g., C8 methyl group oxidation) .
- Accelerated stability testing : Expose compounds to 40°C/75% RH for 4 weeks to predict shelf-life .
How are computational models applied to predict the metabolic fate of 8-azabicyclo derivatives?
Q. Advanced
- CYP450 docking : Identify likely oxidation sites (e.g., cyclopentyl or azabicyclo nitrogen) using AutoDock Vina or Schrödinger .
- Metabolite identification : Combine in silico tools (Meteor Nexus) with in vitro hepatocyte assays to detect glucuronidation or sulfation .
- PK/PD modeling : Simulate plasma concentration-time profiles to optimize dosing regimens for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
